3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-14-6-4-3-5-7-14)17-12-18(22)21(19(17)23)15-8-10-16(24-2)11-9-15/h3-11,17H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGVPCEZMHBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 2k, 2l) or non-polar aryl groups (e.g., phenyl in 2j) .
- Acid-Base Properties: The predicted pKa (~6.55) of the target compound aligns with analogs containing basic amino groups, suggesting favorable ionization under physiological conditions .
Pharmacological and Binding Affinity Comparisons
While direct receptor binding data for the target compound is unavailable, insights can be inferred from structurally related derivatives:
- 5-HT1A/SERT Dual Affinity: Compounds like 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione (2j) show dual affinity for 5-HT1A and SERT, attributed to the indole moiety’s interaction with hydrophobic receptor pockets . The benzyl(methyl)amino group in the target compound may mimic this interaction, though its bulkier structure could alter binding kinetics .
- Impact of N1 Substituents : The 4-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to dichlorophenyl or benzylpiperidinyl analogs, as electron-donating groups (e.g., methoxy) often improve receptor-ligand complementarity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves three steps: (1) formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives under acidic conditions (e.g., acetic acid reflux, as in ), (2) introduction of the benzyl(methyl)amino group via nucleophilic substitution using benzylmethylamine, and (3) coupling with 4-methoxyaniline.
- Optimization : Yield improvements rely on controlling stoichiometry (e.g., excess 4-methoxyaniline to drive coupling) and temperature (60–80°C for cyclization). highlights the use of statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm).
- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemical ambiguities.
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s biological targets and binding affinity?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors like aromatase (CYP19A1), which has structural homology to enzymes targeted by pyrrolidine derivatives ().
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS.
- Validation : Compare predicted IC50 values with experimental data (e.g., aromatase IC50 ~20–25 µM for similar compounds; see Table 1 below).
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
- Case Study : If Study A reports IC50 = 15 µM for kinase X, while Study B finds no inhibition:
- Assay Conditions : Verify buffer pH (kinases are pH-sensitive; notes spatial orientation impacts activity).
- Compound Stability : Test degradation via LC-MS under assay conditions (e.g., oxidative byproducts in DMSO stock).
- Orthogonal Assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate.
Data Analysis and Mechanistic Insights
Table 1 : Comparative Enzyme Inhibition of Pyrrolidine Derivatives (Adapted from )
| Compound | Target Enzyme | IC50 (µM) | Reference Compound (IC50) |
|---|---|---|---|
| Analog A (4-methoxy variant) | Aromatase | 23.8 | Aminoglutethimide (20.0) |
| Analog B (benzyl-substituted) | P450(17α) | 18.5 | Ketoconazole (12.1) |
Q. What biochemical pathways are most likely modulated by this compound, based on structural analogs?
- Pathways :
- Steroidogenesis : Inhibition of CYP450 enzymes (e.g., aromatase, 17α-hydroxylase) via competitive binding to heme iron ().
- Neurotransmitter Regulation : Interaction with monoamine transporters (e.g., SERT, DAT) due to benzylamine moieties ().
- Experimental Design : Use transcriptomics (RNA-seq) in cell lines to identify differentially expressed genes post-treatment.
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Permeability : Caco-2 cell monolayer assay (evidence of logP >2.5 suggests moderate absorption).
- Metabolic Stability : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion.
Methodological Challenges
Q. How can stereochemical impurities be minimized during synthesis?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation (AAA) for stereocontrol ().
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups at the pyrrolidine nitrogen for hydrolytic activation in plasma ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
